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Abstract
Antiarol rutinoside is a naturally occurring cardiac glycoside. While specific pharmacological

data for this compound is limited in publicly available literature, its structural characteristics—a

3,4,5-trimethoxyphenol (antiarol) aglycone linked to a rutinose sugar moiety—and its origin

from plants of the Antiaris genus, suggest a pharmacological profile consistent with other

cardiac glycosides. This technical guide synthesizes the available information on Antiarol
rutinoside and related compounds, providing a comprehensive overview of its expected

pharmacological properties, potential mechanisms of action, and relevant experimental

methodologies. The primary anticipated bioactivity of Antiarol rutinoside is the inhibition of the

Na+/K+-ATPase pump, a mechanism that underlies the cardiotonic effects and potential

anticancer activities of this class of compounds. This document aims to serve as a foundational

resource for researchers and drug development professionals interested in the therapeutic

potential of Antiarol rutinoside and other cardiac glycosides.

Introduction
Antiarol rutinoside is a glycosidic compound with the chemical formula C21H32O13. Its

structure consists of the aglycone Antiarol (3,4,5-Trimethoxyphenol) and the disaccharide

rutinose[1]. This compound has been identified in various plant species, including Mallotus

microcarpus, Pinus yunnanensis, and Antiaris africana[2]. The Antiaris genus, particularly
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Antiaris toxicaria, is well-documented as a source of potent cardiac glycosides, historically used

in the preparation of arrow poisons[3].

Cardiac glycosides are a class of naturally derived steroid-like compounds known for their

effects on the cardiovascular system. Their primary mechanism of action involves the inhibition

of the Na+/K+-ATPase enzyme, which leads to an increase in intracellular calcium

concentration in cardiac myocytes, resulting in a positive inotropic effect (increased force of

heart contraction)[3][4]. Beyond their cardiotonic effects, recent research has highlighted the

potential of cardiac glycosides as anticancer agents, owing to their ability to induce apoptosis

and inhibit cell proliferation in various cancer cell lines[5][6].

This guide provides a detailed overview of the expected pharmacological profile of Antiarol
rutinoside, drawing upon data from structurally related cardiac glycosides isolated from the

Antiaris genus.

Chemical Properties
Property Value Source

IUPAC Name

2-methyl-6-[[3,4,5-trihydroxy-6-

(3,4,5-

trimethoxyphenoxy)oxan-2-

yl]methoxy]oxane-3,4,5-triol

PubChem[1]

Molecular Formula C21H32O13 PubChem[1]

Molecular Weight 492.5 g/mol PubChem[1]

CAS Number 261351-23-9 Smolecule[2]

Appearance
Colorless crystalline solid with

a bitter taste
ChemBK[7]

Solubility
Low solubility in water; soluble

in ethanol and ester solvents
ChemBK[7]

Anticipated Pharmacological Activities
While specific quantitative data for Antiarol rutinoside is scarce, the activities of other cardiac

glycosides isolated from Antiaris species provide a strong indication of its potential
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pharmacological profile.

Cytotoxic Activity
Numerous cardiac glycosides from Antiaris toxicaria and Antiaris africana have demonstrated

potent cytotoxic effects against a range of human cancer cell lines. It is highly probable that

Antiarol rutinoside exhibits similar properties.

Compound Cancer Cell Line(s) IC50/EC50 Source

Toxicarioside K

SMMC-7721

(Hepatocellular

carcinoma), SGC-

7901 (Gastric cancer)

0.07 µg/mL, 0.025

µg/mL
[8]

Toxicarioside O

SMMC-7721, K562

(Human myeloid

leukemia)

0.016 µM, 0.053 µM [8]

Various Antiaris

Glycosides
A549 (Lung cancer) 0.01–6.08 μM [5]

EHA-Aq fraction of

Antiaris africana

THP-1 (Leukemia),

SW620 (Colon

adenocarcinoma),

AsPC-1 (Pancreatic

cancer), MCF-7

(Breast cancer)

64.1 µg/mL, 99.9

µg/mL, 61.3 µg/mL,

63.5 µg/mL

[8]

Methanol extract of

Antiaris africana

DU-145 (Prostate

cancer), Hep G2

(Hepatocellular

carcinoma)

< 30 µg/mL [9]

Cardiotonic Activity
The primary and most well-characterized effect of cardiac glycosides is their positive inotropic

action on the heart. An ethanolic extract of Antiaris toxicaria trunk bark, containing a mixture of

cardiac glycosides, showed a potent in vitro cardiotonic effect on isolated guinea pig atria[3]
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[10]. It is expected that Antiarol rutinoside, as a cardiac glycoside, would contribute to this

activity through the inhibition of Na+/K+-ATPase. For instance, Malayoside, a cardiac glycoside

from Antiaris toxicaria, was found to be nearly equipotent to ouabain in its cardiotonic effect[10].

Anti-inflammatory and Antioxidant Activities
Extracts from Antiaris toxicaria have been reported to possess anti-inflammatory and

antioxidant properties[11][12]. While these activities are often attributed to the presence of

phenolic compounds and flavonoids, the contribution of cardiac glycosides cannot be ruled

out[11][13]. Some studies suggest that cardiac glycosides can inhibit the NF-κB signaling

pathway, which plays a key role in inflammation[14]. The antioxidant activity of Antiaris toxicaria

leaf extracts has been demonstrated, likely due to the presence of flavonoids which can reduce

free radical formation and scavenge free radicals[12].

Mechanism of Action and Signaling Pathways
The principal mechanism of action for cardiac glycosides is the inhibition of the α-subunit of the

Na+/K+-ATPase pump in the plasma membrane of cells[4][15]. This inhibition leads to a

cascade of downstream effects.
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Figure 1: General signaling pathway of cardiac glycosides.

Inhibition of Na+/K+-ATPase and Cardiotonic Effect:

Antiarol rutinoside binds to the extracellular domain of the α-subunit of the Na+/K+-

ATPase.

This binding inhibits the pump's activity, leading to an increase in the intracellular sodium

concentration ([Na+]i).

The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX),

causing it to work in reverse, bringing more Ca2+ into the cell.

The increased intracellular Ca2+ concentration enhances Ca2+ uptake into the sarcoplasmic

reticulum (SR).
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This leads to greater Ca2+ release from the SR during subsequent action potentials,

resulting in increased myocardial contractility (positive inotropic effect)[4][15].

Anticancer Effects: The inhibition of Na+/K+-ATPase by cardiac glycosides also triggers

signaling cascades that can lead to cancer cell death.

Induction of Apoptosis: Increased intracellular Ca2+ and the generation of reactive oxygen

species (ROS) can trigger apoptotic pathways.

Cell Cycle Arrest: Cardiac glycosides have been shown to induce mitotic arrest, often at the

G2/M phase. This effect is linked to the downregulation of polo-like kinase 1 (Plk1) through

the inhibition of the HIF-1α and NF-κB pathways[16].

Inhibition of NF-κB Signaling: Some cardiac glycosides can block the activation of the NF-κB

signaling pathway, which is crucial for inflammation and cancer cell survival[14].

Experimental Protocols
While specific protocols for Antiarol rutinoside are not available, the following are general

methodologies used for the isolation and pharmacological evaluation of cardiac glycosides

from plant sources.

Hypothetical Experimental Workflow
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Figure 2: Hypothetical workflow for isolation and testing.

Isolation and Purification
A general procedure for the isolation of cardiac glycosides from Antiaris toxicaria involves the

following steps[5][6][17]:
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Extraction: The dried and powdered plant material (e.g., trunk bark) is extracted with a

solvent such as ethanol.

Partitioning: The crude extract is then partitioned between different solvents (e.g.,

chloroform, n-butanol, and water) to separate compounds based on polarity.

Chromatography: The fractions are subjected to multiple rounds of column chromatography

(e.g., silica gel, Diaion HP-20) and semi-preparative High-Performance Liquid

Chromatography (HPLC) for the isolation of individual compounds.

Identification: The purity and structure of the isolated compounds are confirmed using

techniques like Thin Layer Chromatography (TLC) with a sulfuric acid spray reagent (which

turns green in the presence of cardiac glycosides), Nuclear Magnetic Resonance (NMR)

spectroscopy, and Mass Spectrometry (MS)[17].

Na+/K+-ATPase Inhibition Assay
The inhibitory activity of Antiarol rutinoside on Na+/K+-ATPase can be determined by

measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Enzyme Preparation: A source of Na+/K+-ATPase is required, which can be a purified

enzyme or a tissue homogenate rich in the enzyme (e.g., from brain cortex or kidney).

Reaction Mixture: The reaction is typically carried out in a buffer solution containing Tris-HCl,

NaCl, KCl, MgCl2, and ATP.

Assay Procedure: The enzyme is pre-incubated with different concentrations of the test

compound (Antiarol rutinoside). The reaction is initiated by the addition of ATP. The

reaction is stopped after a specific time, and the amount of liberated Pi is quantified

colorimetrically.

Control: A parallel reaction is run in the presence of ouabain, a known Na+/K+-ATPase

inhibitor, to determine the specific inhibition. The difference in Pi released in the presence

and absence of the test compound gives the Na+/K+-ATPase inhibitory activity.

Cytotoxicity Assay (MTT Assay)
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The cytotoxic effect of Antiarol rutinoside on cancer cell lines can be assessed using the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Treatment: The cells are then treated with various concentrations of Antiarol rutinoside for

a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the treatment period, MTT solution is added to each well and incubated

to allow the formation of formazan crystals by viable cells.

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization

solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions
Antiarol rutinoside, a cardiac glycoside with a 3,4,5-trimethoxyphenol aglycone, holds

potential as a pharmacologically active compound. Based on the activities of structurally

related glycosides from the Antiaris genus, it is anticipated to exhibit cardiotonic and cytotoxic

properties, primarily through the inhibition of the Na+/K+-ATPase pump. Further research is

warranted to isolate and characterize Antiarol rutinoside and to perform comprehensive in

vitro and in vivo studies to elucidate its specific pharmacological profile, including its potency

(IC50/EC50 values) against various targets and its safety profile. Such studies will be crucial in

determining its potential for development as a therapeutic agent for cardiovascular diseases or

cancer. The methodologies and comparative data presented in this guide provide a solid

foundation for initiating such investigations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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